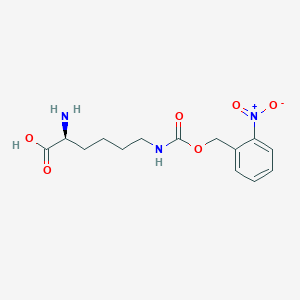
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine is a compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of a 2-nitrobenzyl group attached to the N6 position of L-lysine, a naturally occurring amino acid. The 2-nitrobenzyl group is known for its photolabile properties, making this compound useful in various photochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine typically involves the protection of the amino group of L-lysine followed by the introduction of the 2-nitrobenzyl group. One common method involves the use of N6-(tert-butoxycarbonyl)-L-lysine as a starting material. The tert-butoxycarbonyl group is first removed under acidic conditions, and the resulting free amino group is then reacted with 2-nitrobenzyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine undergoes various chemical reactions, including:
Photolysis: The 2-nitrobenzyl group can be cleaved upon exposure to UV light, releasing the free amino group of L-lysine.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the removal of the 2-nitrobenzyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Photolysis: UV light (typically around 365 nm) is used to cleave the 2-nitrobenzyl group.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium dithionite.
Major Products Formed
Photolysis: L-lysine and 2-nitrosobenzaldehyde.
Hydrolysis: L-lysine and 2-nitrobenzyl alcohol.
Reduction: N6-(((2-Aminobenzyl)oxy)carbonyl)-L-lysine.
Wissenschaftliche Forschungsanwendungen
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis, allowing for the controlled release of functional groups upon exposure to light.
Biology: Employed in the study of protein function and interactions by enabling the controlled release of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems where the release of the active drug can be triggered by light.
Industry: Utilized in the development of photoremovable protecting groups for various industrial processes.
Wirkmechanismus
The primary mechanism of action for N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine involves the photolysis of the 2-nitrobenzyl group. Upon exposure to UV light, the nitro group undergoes a Norrish Type II reaction, leading to the formation of a diradical intermediate. This intermediate then undergoes a series of rearrangements and cleavages, ultimately releasing the free amino group of L-lysine and forming 2-nitrosobenzaldehyde. This photolabile property allows for precise spatial and temporal control over the release of functional groups.
Vergleich Mit ähnlichen Verbindungen
N6-(((2-Nitrobenzyl)oxy)carbonyl)-L-lysine can be compared to other photolabile protecting groups such as:
N6-(2-Nitrobenzyl)-adenosine: Similar photolabile properties but used primarily in nucleic acid research.
N6-(2-Nitrobenzyl)-cytidine: Another photolabile compound used in RNA studies.
N6-(2-Nitrobenzyl)-guanosine: Used in the study of DNA and RNA interactions.
The uniqueness of this compound lies in its application to amino acids and proteins, providing a versatile tool for studying protein function and interactions.
Eigenschaften
Molekularformel |
C14H19N3O6 |
|---|---|
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[(2-nitrophenyl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C14H19N3O6/c15-11(13(18)19)6-3-4-8-16-14(20)23-9-10-5-1-2-7-12(10)17(21)22/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,16,20)(H,18,19)/t11-/m0/s1 |
InChI-Schlüssel |
WORDWOPJMYWZSB-NSHDSACASA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


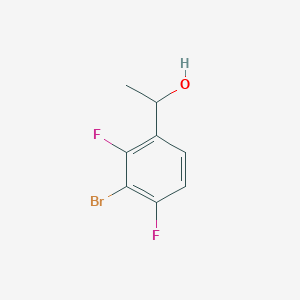
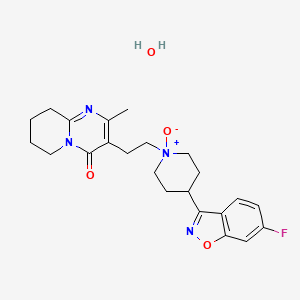
![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
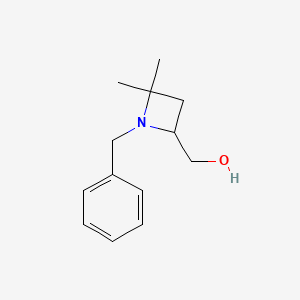
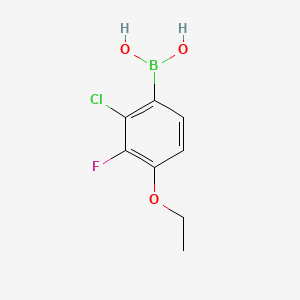
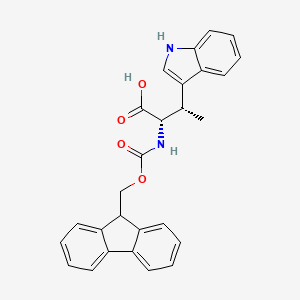

![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)



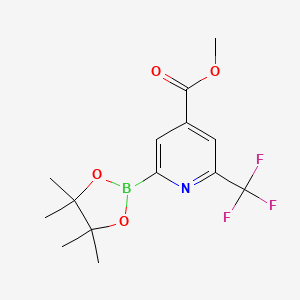
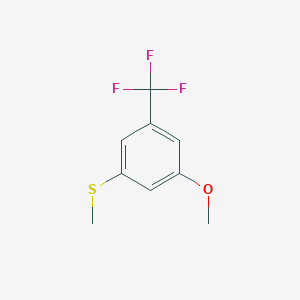
![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
